molecular formula C16H23N3O2 B2704133 (E)-4-(Dimethylamino)-N-[2-oxo-2-(2-phenylethylamino)ethyl]but-2-enamide CAS No. 2411337-16-9

(E)-4-(Dimethylamino)-N-[2-oxo-2-(2-phenylethylamino)ethyl]but-2-enamide

Cat. No. B2704133
CAS RN: 2411337-16-9
M. Wt: 289.379
InChI Key: DPUVHNKZXDONBM-RMKNXTFCSA-N
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Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). Amides are common in many types of medications and biological molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely include a double bond between the carbon and oxygen atoms in the carbonyl group, and single bonds between the nitrogen and hydrogen atoms in the amine group .


Chemical Reactions Analysis

Amides can participate in a variety of chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, amides generally have high boiling points due to the presence of polar bonds .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were used as a medication, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some amides can be harmful if ingested or inhaled, while others are used safely in medications .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-oxo-2-(2-phenylethylamino)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-19(2)12-6-9-15(20)18-13-16(21)17-11-10-14-7-4-3-5-8-14/h3-9H,10-13H2,1-2H3,(H,17,21)(H,18,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUVHNKZXDONBM-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-{[(2-phenylethyl)carbamoyl]methyl}but-2-enamide

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